Linalool-d3
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Overview
Description
Linalool-d3 is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Linalool-d3 typically involves the deuteration of linalool. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms into the linalool molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. The use of deuterated solvents and catalysts is optimized to ensure efficient production and minimal waste.
Chemical Reactions Analysis
Types of Reactions
Linalool-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into linalool oxide or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include linalool oxide, hydrogenated linalool derivatives, and various substituted linalool compounds
Scientific Research Applications
Linalool-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterated nature, which provides clearer signals and better resolution.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its potential use in aromatherapy and as a bioactive compound in pharmaceutical formulations.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and potential as a natural additive.
Mechanism of Action
The mechanism of action of Linalool-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to its observed antimicrobial and anti-inflammatory effects. The deuterated nature of the compound may also influence its metabolic stability and bioavailability, enhancing its potential therapeutic applications.
Comparison with Similar Compounds
Linalool-d3 can be compared with other similar compounds such as:
Linalool: The non-deuterated form, which has similar properties but different NMR characteristics.
Geraniol: Another terpene alcohol with similar applications but distinct chemical structure and properties.
Citronellol: A related compound with similar uses in the fragrance industry but different biological activities.
The uniqueness of this compound lies in its deuterated nature, which provides advantages in scientific research, particularly in NMR spectroscopy and studies involving metabolic pathways.
Properties
IUPAC Name |
1,1,2-trideuterio-3,7-dimethylocta-1,6-dien-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i1D2,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSHBSSFJOMGT-WSWICNJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(C)(CCC=C(C)C)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.